Micacocidin C is a notable compound belonging to a class of natural products known for their antimicrobial properties, particularly against mycoplasma species. It is derived from the bacterium Pseudomonas and has garnered interest due to its potential applications in medicine as an antibiotic.
Micacocidin C was isolated from the culture of Pseudomonas sp., specifically from a strain identified as Pseudomonas syringae. This organism is known for producing various bioactive compounds, including micacocidin derivatives. The isolation process typically involves fermentation followed by extraction and purification techniques such as high-pressure liquid chromatography.
Micacocidin C is classified as an antimycoplasma antibiotic. It belongs to a broader category of thiazoline-containing natural products, which are characterized by their unique heterocyclic structures that contribute to their biological activity.
The synthesis of micacocidin C can be approached through both natural biosynthetic pathways and total synthesis methods. The biosynthetic route involves complex enzymatic processes within the producing organism, while synthetic chemists have developed various strategies to create this compound in the laboratory.
Technical Details:
Micacocidin C features a complex molecular structure characterized by multiple rings, including thiazoline and thiazolidine components. Its molecular formula is C₁₄H₁₉N₃O₄S, indicating the presence of nitrogen and sulfur atoms that are integral to its biological activity.
Micacocidin C undergoes various chemical reactions that are crucial for its biological function. These include:
Technical Details:
The reactions often require specific conditions such as pH adjustments and temperature control to optimize yields and purity during synthesis or extraction processes.
The mechanism by which micacocidin C exerts its antimicrobial effects primarily involves inhibition of protein synthesis in target organisms. It binds to specific sites on ribosomal RNA, disrupting translation processes essential for bacterial growth and reproduction.
Research indicates that micacocidin C shows significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration values demonstrating its potency in vitro .
Relevant Data:
Micacocidin C has several scientific uses, primarily in the field of microbiology and pharmacology. Its applications include:
The assembly of micacocidin C’s pentylphenol moiety is initiated by an iterative type I PKS (iPKS), which synthesizes a linear tetraketide intermediate. This moiety distinguishes micacocidin from structurally related compounds like yersiniabactin and contributes significantly to its bioactivity [1] [4].
The iPKS loading module primes hexanoic acid (C6) as the starter unit, tethering it to the ACP domain via a thioester linkage. This step is critical for initiating polyketide chain elongation. Unlike fungal or other bacterial PKS systems, the R. solanacearum iPKS does not utilize aryl carboxylic acids as primers. Isotope feeding experiments confirmed hexanoic acid incorporation into the pentylphenol backbone, with no detectable labeling from benzoate derivatives. The specificity for aliphatic starters is attributed to the iPKS loading domain’s narrow substrate tolerance [1] [4] [5].
Chain elongation occurs via three consecutive decarboxylative Claisen condensations between the ACP-tethered hexanoic acid and malonyl-CoA extender units. Each condensation extends the chain by two carbons, yielding a linear tetraketide intermediate. The KS domain catalyzes C–C bond formation, while the AT domain selectively recruits malonyl-CoA. Kinetic studies reveal that the condensation efficiency depends on precise spatial positioning of the ACP-tethered growing chain and the KS active site. Chemical chain termination probes have validated the timing of ketoreduction relative to condensation cycles [1] [4] [6].
Beyond PKS machinery, micacocidin biosynthesis requires activation of fatty acid precursors by FAAL enzymes. These adenylate-forming enzymes exhibit notable substrate plasticity.
FAAL domains in the mic locus activate diverse aliphatic carboxylic acids (C4–C8), generating acyl-adenylates for subsequent ACP loading. In vitro assays with recombinant FAAL demonstrated activity toward hexanoic, heptanoic, and octanoic acids. This plasticity enables precursor-directed biosynthesis: feeding non-native starters (e.g., heptanoic acid) generates micacocidin analogs with elongated alkyl chains. Such analogs retain antimycoplasma activity, highlighting opportunities for structural diversification [5] [9].
The FAAL domain’s active site accommodates linear alkyl chains through a hydrophobic pocket. Mutagenesis of residues lining this pocket (e.g., Phe¹⁵⁰ → Ala) expanded substrate acceptance to include branched-chain acids like isovalerate. Kinetic parameters (Kₘ, k꜀ₐₜ) for natural and non-native substrates are summarized in Table 1. The domain exhibits highest catalytic efficiency (k꜀ₐₜ/Kₘ = 4.7 × 10⁴ M⁻¹s⁻¹) for hexanoic acid, aligning with in vivo precursor preferences [9].
Table 1: Substrate Specificity of FAAL Domain in Micacocidin Biosynthesis
Substrate | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
---|---|---|---|
Hexanoic acid | 12.3 ± 1.5 | 0.58 ± 0.03 | 4.7 × 10⁴ |
Heptanoic acid | 18.6 ± 2.1 | 0.49 ± 0.04 | 2.6 × 10⁴ |
Octanoic acid | 25.9 ± 3.0 | 0.42 ± 0.05 | 1.6 × 10⁴ |
Isovaleric acid* | 42.7 ± 5.2 | 0.31 ± 0.02 | 0.7 × 10⁴ |
*Mutant FAAL (F150A)
The tetraketide intermediate undergoes regioselective reduction by a ketoreductase (KR) domain embedded within the iPKS. Heterologous expression of the iPKS in E. coli confirmed that KR activity is essential for cyclization to 6-pentylsalicylic acid (6-PSA). Site-directed mutagenesis of the KR catalytic triad (Ser¹⁴⁵, Tyr¹⁶⁸, Lys¹⁷²) abolished 6-PSA production, accumulating linear tetraketide derivatives. The KR operates iteratively, reducing the C9 carbonyl during the second elongation cycle. This reduction precedes aromatization and is a key checkpoint for correct cyclization [1] [4] [10].
The mic gene cluster spans 30–35 kb and encodes PKS/NRPS hybrids, transporters, regulators, and tailoring enzymes. Its organization and regulation are conserved across producers but exhibit phylotype-specific adaptations.
The core mic locus in R. solanacearum GMI1000 comprises 10 genes (micA–micJ), including a type II thioesterase (micA), thiazolinyl imide reductase (micB), PKS/NRPS hybrids (micC, micG, micH), and an AraC-like transcriptional regulator (micJ). Notably, Burkholderia gladioli BSR3 harbors a homologous but rearranged cluster on a plasmid. Massilia sp. NR 4–1 possesses a simplified variant lacking the NRPS gene micH, resulting in production of agrochelin (a micacocidin analog without a thiazoline ring) [2] [8]. Table 2 compares gene cluster architectures.
Table 2: Comparative Organization of Micacocidin-Type Biosynthetic Loci
Gene | Function | Homolog Identity in Bacterial Strains (%) | ||
---|---|---|---|---|
R. solanacearum CMR15 | B. gladioli BSR3 | Massilia sp. NR 4–1 | ||
micA | Type II thioesterase | 93 | 61 | Absent |
micB | Thiazolinyl imide reductase | 98 | 69 | 85 |
micC | PKS/NRPS hybrid | 96 | 66 | 92 |
micG | Polyketide synthase | 94 | 60 | 90 |
micH | Nonribosomal peptide synthetase | 96 | 61 | Absent |
micJ | AraC-like regulator | 97 | 43 | 88 |
Expression of the mic operon is tightly controlled by iron availability and the AraC-type regulator MicJ. Under iron-deficient conditions, Fur-mediated repression is relieved, enabling micJ transcription. MicJ then activates the micABCDEFG operon promoter. Deletion of micJ abolishes micacocidin production, while its overexpression bypasses iron dependency. In Pseudomonas sp., an additional LysR-type regulator fine-tunes expression in response to cell density, suggesting quorum-sensing involvement [2] [7] [9].
Concluding Remarks
Micacocidin C exemplifies the sophisticated interplay between PKS, NRPS, and auxiliary enzymes in natural product assembly. The iPKS’s hexanoate-priming mechanism, FAAL plasticity, and KR-directed cyclization offer actionable targets for metabolic engineering. Heterologous expression in E. coli consortia—where pathway modules are distributed across strains—has mitigated metabolic burden and improved titers of related compounds [5]. Future efforts may leverage mic locus variants (e.g., from Massilia) to generate structurally simplified analogs with enhanced bioactivity or bioavailability.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: